molecular formula C12H16O3 B2660957 Ethyl 2-(3,5-dimethylphenoxy)acetate CAS No. 24242-74-8

Ethyl 2-(3,5-dimethylphenoxy)acetate

Cat. No.: B2660957
CAS No.: 24242-74-8
M. Wt: 208.257
InChI Key: MHZVZOKBGRVMIN-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two methyl groups at the 3 and 5 positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,5-dimethylphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,5-dimethylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethylphenoxy)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenoxyacetic acid derivatives. These derivatives can further participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenoxyacetate: Lacks the methyl groups at the 3 and 5 positions.

    Methyl 2-(3,5-dimethylphenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(3,5-Dimethylphenoxy)acetic acid: The free acid form of the compound.

Uniqueness

This compound is unique due to the presence of the 3,5-dimethyl substitutions on the phenoxy ring, which can influence its reactivity and interactions with other molecules. These substitutions can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from other phenoxyacetate derivatives .

Properties

IUPAC Name

ethyl 2-(3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZVZOKBGRVMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Referring to FIG. 37, to a solution of 3,5-dimethylphenol (10 g, 82 mmol) in CH3CN (150 mL) were added ethyl 2-bromoacetate (14.9 g, 90 mmol) and K2CO3 (16.9 g, 123 mmol). The reaction mixture was stirred overnight at room temperature. The mixture was poured into water (200 mL) and the resulting mixture was extracted with ethyl acetate (150 mL×2). The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give product as a yellow oil, which was used in the next step without further purification (19 g); 1H NMR (CDCl3, 300 MHz): δ 6.13 (s, 1H), 6.11 (s, 2H), 4.59 (s, 2H), 4.30 (q, J=7.2 Hz, 2H), 3.77 (s, 6H), 1.31 (1, J=7.2 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Referring to FIG. 42, a mixture of pent-4-ynoic acid (1.10 g, 11.2 mmol), 4-(hydroxymethyl)phenol (1.40 g, 11.2 mmol) and DCC (3.5 g, 16.8 mmol) in THF (30 mL) was stirred at room temperature overnight. Ethyl acetate was added to dilute the mixture and the white solid was filtered off. The filtrate was collected and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=3:1 to 2:1) to afford compound 1 (0.91 g, 40% yield); 1H NMR (300 MHz, DMSO-d6): δ 7.35 (d, J=8.4 Hz, 2H), 7.06 (d, J=8.4 Hz, 2H), 5.23 (t, J=6.0 Hz, 1H), 4.49 (d, J=5.7 Hz, 2H), 2.90-2.89 (m, 1H), 2.81-2.76 (m, 2H), 2.55-2.50 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

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